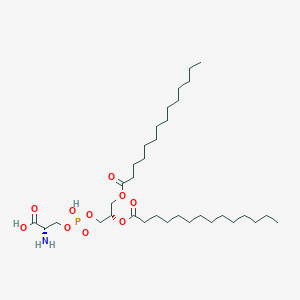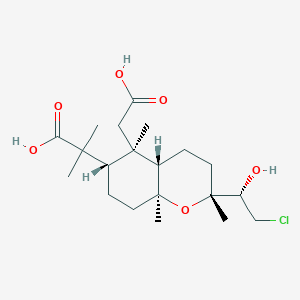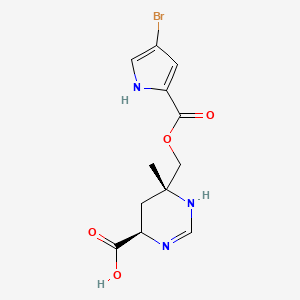![molecular formula C56H109NO14 B1258821 1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)
1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine is a glycophytoceramide having an alpha-D-Gal-(1->2)alpha-DGal glycosyl group at the O-1 position and a hexacosanoyl group attached to the nitrogen. It has a role as an antigen.
Aplicaciones Científicas De Investigación
Gene Sequences and Glycosylation Enzyme Studies
- Research by Galili and Swanson (1991) focused on alpha-1,3-galactosyltransferase and its role in synthesizing Gal(alpha 1-3)Gal(beta 1-4)GlcNAc-R epitopes. This study helps understand the enzyme's distribution in mammals and its evolutionary aspects.
Synthesis and Immunological Applications
- Murata et al. (2005) achieved the total synthesis of a related glycolipid with potential therapeutic applications for autoimmune diseases. This research highlights the methods for synthesizing complex glycolipids.
- Figueroa‐Pérez and Schmidt (2000) developed a synthetic approach for alpha-galactosyl cerebroside, known for its immunostimulatory activity, demonstrating the significance of these compounds in immunological research.
Interaction with Human Antibodies
- The work by Galili et al. (1985) explored how natural human antibodies interact with glycolipids containing alpha-galactosyl residues, providing insight into immune system responses to these glycoconjugates.
Glycosylation and Xenotransplantation
- Li et al. (1999) conducted a conformational analysis of an alpha-galactosyl trisaccharide epitope, which is crucial in understanding hyperacute rejection in xenotransplantation.
Enzymatic Synthesis and Applications
- Chen et al. (2000) described an enzymatic synthesis method for alpha-galactosyl epitopes, emphasizing the biotechnological applications of these compounds in clinical studies related to organ xenotransplantation.
Propiedades
Fórmula molecular |
C56H109NO14 |
|---|---|
Peso molecular |
1020.5 g/mol |
Nombre IUPAC |
N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosanamide |
InChI |
InChI=1S/C56H109NO14/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-47(61)57-43(48(62)44(60)38-36-34-32-30-28-16-14-12-10-8-6-4-2)42-68-56-54(52(66)50(64)46(41-59)70-56)71-55-53(67)51(65)49(63)45(40-58)69-55/h43-46,48-56,58-60,62-67H,3-42H2,1-2H3,(H,57,61)/t43-,44+,45+,46+,48-,49-,50-,51-,52-,53+,54+,55+,56-/m0/s1 |
Clave InChI |
QGNQKNUFWVVKJF-ZRFVMKQHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(dimethylamino)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1258741.png)


![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B1258748.png)




![Methyl 3-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1258754.png)

![(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B1258757.png)
